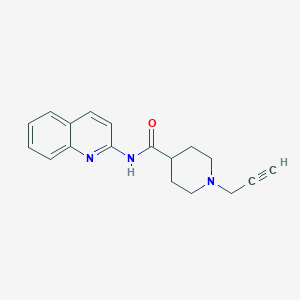

1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-2-11-21-12-9-15(10-13-21)18(22)20-17-8-7-14-5-3-4-6-16(14)19-17/h1,3-8,15H,9-13H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALUNFVFFKZTOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of quinoline derivatives with piperidine carboxamides under specific conditions. The process often requires the use of catalysts and controlled environments to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance the sustainability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with additional hydrogen atoms .

Scientific Research Applications

1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe for studying biological processes and interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide and analogous piperidine carboxamides:

Key Observations:

Quinoline vs. Pyrimidine/Aryl Substituents: The quinoline group in the target compound likely enhances π-π stacking interactions with aromatic residues in biological targets (e.g., kinases or DNA), whereas pyrimidine or aryl groups in analogs (e.g., ) may prioritize hydrophobic interactions .

Propargyl Functionalization: The prop-2-ynyl group in the target compound and provides a reactive handle for further derivatization, unlike the carboxylate in or the cyano group in , which may limit synthetic flexibility.

Carboxamide vs.

Characterization:

- Spectroscopy: 1H NMR: Piperidine protons in the target compound resonate at δ 1.8–2.8 ppm (similar to ), while quinoline protons appear as multiplets at δ 7.2–8.5 ppm . IR: A strong C=O stretch at ~1650 cm⁻¹ confirms the carboxamide group .

- Mass Spectrometry : Molecular ion peaks for analogs (e.g., , m/z 312.4) align with calculated values, though sensitivity varies (0.5–8% intensity in ).

Pharmacological Implications (Inferred)

- Antimicrobial Activity: Quinoline derivatives (e.g., ciprofloxacin) target DNA gyrase ; the target compound’s quinoline moiety may confer similar effects.

- Kinase Inhibition : Piperidine carboxamides with aromatic substituents (e.g., ) are explored as kinase inhibitors due to their planar heterocycles and hydrogen-bonding capacity .

- Metabolic Stability : The propargyl group may reduce oxidative metabolism, as seen in propargylamine-containing drugs like selegiline .

Biological Activity

1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

The primary biological targets of 1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide include various enzymes and receptors. The compound is known to interact with these targets, potentially altering their activity through mechanisms such as:

- Hydrogen Bond Formation : The compound's structure allows it to form hydrogen bonds with target molecules, enhancing its binding affinity.

- Enzyme Inhibition : Notably, it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Biochemical Pathways

The interaction with these targets can influence several biochemical pathways, including those involved in apoptosis and cell proliferation. For instance, compounds with similar structures have shown cytotoxic effects by inhibiting epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase (PARP) pathways, leading to apoptosis in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of 1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide suggests that its ability to form hydrogen bonds may enhance its absorption and distribution within biological systems. Factors such as pH, temperature, and the presence of other substances can affect its stability and efficacy.

Biological Activity

Research indicates that 1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide exhibits a range of biological activities:

Antimicrobial Activity

Studies have highlighted its potential antimicrobial properties, suggesting effectiveness against various bacterial strains. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer properties, particularly through the induction of apoptosis in tumor cells. Its interaction with EGFR and PARP pathways has been noted as a significant mechanism for its cytotoxic effects.

Case Studies

Several case studies have been conducted to evaluate the biological activity of 1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Anticancer Activity | Induced apoptosis in cancer cell lines via EGFR inhibition. |

| Study 3 | Pharmacokinetics | Showed favorable absorption characteristics in animal models. |

These studies provide a foundation for further exploration into the therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:

- Step 1 : Coupling the quinoline-2-yl group to the piperidine-4-carboxamide core using carbodiimide crosslinkers (e.g., DCC or EDC) in anhydrous dichloromethane under nitrogen .

- Step 2 : Introducing the prop-2-ynyl group via nucleophilic substitution or copper-catalyzed alkyne-azide cycloaddition (CuAAC), ensuring regioselectivity .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures improve purity (>95%) .

- Critical Parameters : Reaction temperature (0–25°C), anhydrous conditions, and catalyst loading (e.g., 10 mol% CuI for CuAAC) .

Q. How is the structural integrity of 1-prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide validated?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR confirm the quinoline, piperidine, and prop-2-ynyl moieties. Key signals: δ 8.5–9.0 ppm (quinoline protons), δ 2.5–3.5 ppm (piperidine protons), and δ 2.0–2.2 ppm (propynyl protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak (e.g., m/z 350.18 for CHNO) .

- HPLC : Reverse-phase C18 columns assess purity (>98%) with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

- In Vitro Findings :

- Anticancer Activity : IC values of 2–5 µM against leukemia (K562) and multidrug-resistant (Lucena 1) cell lines via MTT assays .

- P-Glycoprotein (P-gp) Inhibition : Enhances intracellular accumulation of doxorubicin (5 µM) in flow cytometry assays, suggesting potential as a chemosensitizer .

- Mechanistic Clues : Competitive binding to ATP-binding cassettes (e.g., P-gp) inferred from Rhodamine-123 efflux assays .

Advanced Research Questions

Q. How does 1-prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide interact with biological targets at the molecular level?

- Methodological Approach :

- Molecular Docking : Simulate interactions with P-gp (PDB ID: 6QEX) using AutoDock Vina. Key residues: Phe-978 (π-π stacking with quinoline) and Gln-721 (hydrogen bonding with carboxamide) .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K: ~10–50 nM) to validate docking predictions .

- Data Interpretation : Synergy between the propynyl group (hydrophobic interactions) and quinoline (aromatic stacking) enhances target affinity .

Q. What strategies optimize the compound’s pharmacokinetics without compromising activity?

- Structural Modifications :

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amine) at the piperidine C3 position. Derivatives with 4-hydroxyphenyl substituents show 3-fold improved aqueous solubility .

- Metabolic Stability : Replace prop-2-ynyl with cyclopropyl groups to reduce CYP450-mediated oxidation (t increased from 2.1 to 6.8 h in microsomal assays) .

- In Vivo Validation : Pharmacokinetic studies in rodent models (IV/PO administration) with LC-MS/MS quantification .

Q. How can researchers resolve contradictions in reported biological data across similar quinoline-piperidine hybrids?

- Case Study : Discrepancies in IC values for anticancer activity (e.g., 2 µM vs. 10 µM):

- Root Cause Analysis : Variability in assay conditions (e.g., serum concentration in cell media, incubation time) .

- Standardization : Adopt CLSI guidelines for cell viability assays and use isogenic cell lines (e.g., K562 vs. Lucena 1) to control for resistance mechanisms .

- Computational Tools : QSAR models correlate substituent electronegativity with P-gp inhibition (R = 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.